molecular formula CHAs B14366376 Methylidynearsane CAS No. 93469-40-0

Methylidynearsane

Cat. No.: B14366376
CAS No.: 93469-40-0
M. Wt: 87.940 g/mol
InChI Key: GMOSHKMTZAXKIA-UHFFFAOYSA-N
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Description

Methylidynearsane, also known as HCAs, is an organoarsenic compound characterized by a carbon-arsenic triple bond. This compound is of significant interest due to its unique structure and reactivity. This compound is a highly reactive species and is often studied in the context of organometallic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidynearsane can be synthesized through various methods. One common approach involves the reaction of arsine (AsH₃) with a carbon source under specific conditions. For example, the reaction of arsine with acetylene (C₂H₂) in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of trimethylarsine (As(CH₃)₃) with a carbon source like acetylene under controlled conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its highly reactive nature and limited applications. laboratory-scale synthesis typically involves the use of specialized equipment to handle the toxic and reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions

Methylidynearsane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic-containing oxides.

    Reduction: It can be reduced to form simpler arsenic compounds.

    Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while reduction can produce simpler arsenic hydrides.

Scientific Research Applications

Methylidynearsane has several applications in scientific research:

Mechanism of Action

The mechanism by which methylidynearsane exerts its effects is primarily through its highly reactive carbon-arsenic triple bond. This bond can interact with various molecular targets, leading to the formation of new compounds. The exact pathways and molecular targets involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Methylidyne (CH): Similar in structure but lacks the arsenic atom.

    Methylidynephosphane (CHP): Contains a phosphorus atom instead of arsenic.

    Methylidyneantimony (CHSb): Contains an antimony atom instead of arsenic.

Uniqueness

Methylidynearsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity compared to its analogs. The carbon-arsenic triple bond is particularly noteworthy for its high reactivity and potential for forming novel compounds .

Properties

CAS No.

93469-40-0

Molecular Formula

CHAs

Molecular Weight

87.940 g/mol

IUPAC Name

methylidynearsane

InChI

InChI=1S/CHAs/c1-2/h1H

InChI Key

GMOSHKMTZAXKIA-UHFFFAOYSA-N

Canonical SMILES

C#[As]

Origin of Product

United States

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